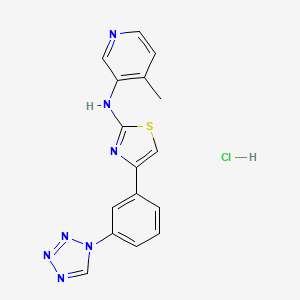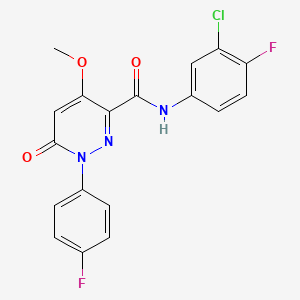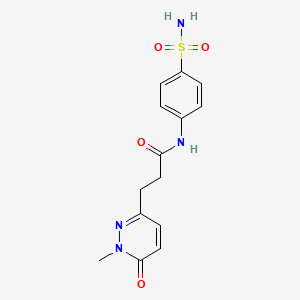
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
科学的研究の応用
Analytical Methods in Antioxidant Activity Research
Antioxidants play a crucial role in various scientific fields, from food engineering to medicine. Advanced analytical methods, including spectrophotometry and electrochemical biosensors, have been developed for determining antioxidant activity. These methods are critical for understanding the mechanisms and kinetics of antioxidant processes in complex samples (Munteanu & Apetrei, 2021).
Sulfonamide Inhibitors in Clinical Applications
Sulfonamides, a significant class of synthetic bacteriostatic antibiotics, have expanded their utility beyond fighting bacterial infections to include roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have explored sulfonamide inhibitors' applications in treating conditions like cancer, glaucoma, inflammation, and dandruff, highlighting their importance in modern medicine (Gulcin & Taslimi, 2018).
Pyridazinone Derivatives as Selective Inhibitors
Compounds containing the pyridazinone structure, such as ABT-963, have been identified as potent and selective COX-2 inhibitors. These derivatives exhibit significant anti-inflammatory potency and gastric safety, suggesting their potential in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).
Environmental and Toxicological Studies
Sulfide, a compound structurally distinct but relevant due to its sulfurous component, similar to the sulfonamide part of the mentioned compound, has been studied extensively for its environmental impact and toxicology. Aquatic organisms exhibit varying degrees of tolerance and adaptations to sulfide toxicity, providing insights into managing and mitigating environmental pollutants (Bagarinao, 1992).
特性
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-18-14(20)9-5-11(17-18)4-8-13(19)16-10-2-6-12(7-3-10)23(15,21)22/h2-3,5-7,9H,4,8H2,1H3,(H,16,19)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPSMJZLRNCKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

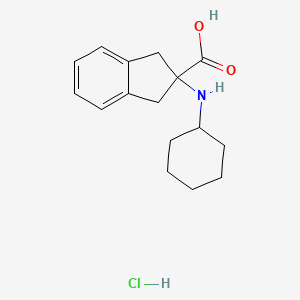
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)
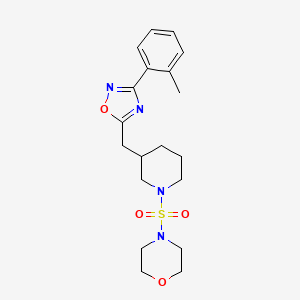
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)

![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)

![2-Amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one](/img/structure/B2633685.png)
![(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine](/img/structure/B2633687.png)
